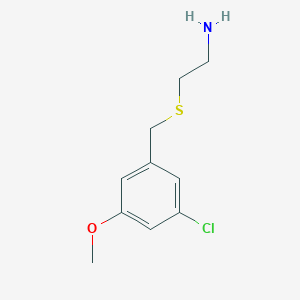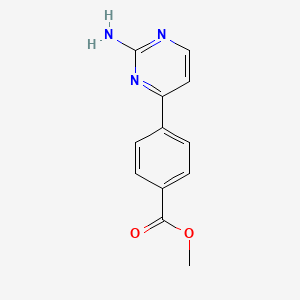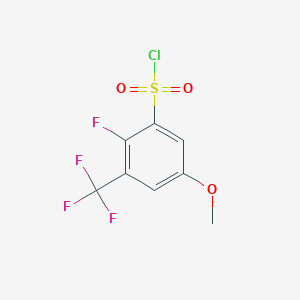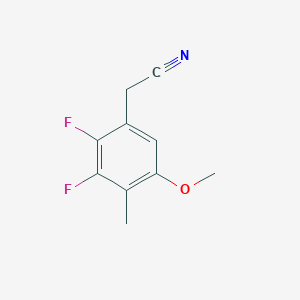![molecular formula C13H19BO4 B1407758 2-[4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]ethanol CAS No. 1467060-45-2](/img/structure/B1407758.png)
2-[4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]ethanol
Vue d'ensemble
Description
“2-[4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]ethanol” is a chemical compound1. However, there is limited information available about this specific compound. It seems to be related to other compounds such as “4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)isoquinoline” and “2-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)-1,1,1-trifluoropropan-2-ol” which have similar structural components23.
Synthesis Analysis
Unfortunately, there is no specific information available on the synthesis of “2-[4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]ethanol”. However, related compounds such as “4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenol” have been used as reagents in the preparation of other compounds4.Molecular Structure Analysis
The molecular structure of “2-[4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]ethanol” is not explicitly provided in the search results. However, it is likely to contain a phenol group attached to a boron atom within a cyclic structure, similar to related compounds23.Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving “2-[4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]ethanol”. However, related compounds have been used as reagents in the synthesis of other compounds4.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]ethanol” are not explicitly provided in the search results. However, it is predicted to have a boiling point of 400.8±25.0 °C and a density of 1.11±0.1 g/cm31.Applications De Recherche Scientifique
Electron Impact-Induced Rearrangement
- Mass spectral studies on related compounds, such as 4,6-dimethyl-2-phenoxy-1,3,2-dioxaborinan, have shown that electron impact induces a rearrangement to form hydrocarbon ions. This process has been rationalized based on the relative energies of the bonds involved in such compounds (Brindley & Davis, 1971).
Conformational Studies
- Spectroscopic studies have investigated the conformation of similar 1,3,2-dioxaphosphorinanes with different bonds, focusing on the equilibrium between various forms and the orientation of specific groups in these compounds (Shakirov, Shagidullin, & Arshinova, 1990).
Reactions and Synthesis of Heterocycles
- Research into the synthesis and reactions of heterocycles derived from o-hydroxybenzyl alcohol has provided insights into the electrophilicity of boron in these compounds and their various reaction behaviors (Srivastava & Bhardwaj, 1978).
Cross-Coupling Reactions
- The compound has been involved in studies of Suzuki cross-coupling reactions, particularly with sterically hindered aryl boronates, indicating its potential in organic synthesis and chemical modifications (Chaumeil, Signorella, & Drian, 2000).
Application in Photodynamic Therapy
- Novel phthalonitrile derivatives bearing similar substituents have been synthesized for use in photodynamic therapy for cancer treatment, showcasing the medical research applications of such compounds (Çakır et al., 2013).
Copolymerization and Chemical Properties
- The compound's derivatives have been used in copolymerization studies, indicating its utility in the development of new materials with specific chemical properties (Kobayashi, Yokoyama, & Saegusa, 1980).
Safety And Hazards
The safety and hazards of “2-[4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]ethanol” are not explicitly provided in the search results. However, related compounds have been classified with the GHS07 pictogram and associated with hazard statements H302, H312, and H33223.
Orientations Futures
There is no specific information available on the future directions of “2-[4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]ethanol”. However, related compounds have been used in the synthesis of other compounds, suggesting potential applications in chemical synthesis4.
Propriétés
IUPAC Name |
2-[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BO4/c1-13(2)9-17-14(18-10-13)11-3-5-12(6-4-11)16-8-7-15/h3-6,15H,7-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBRRUXMVGWLRMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC=C(C=C2)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



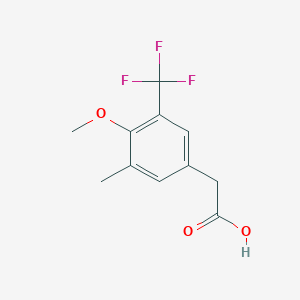
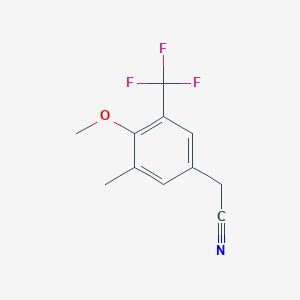
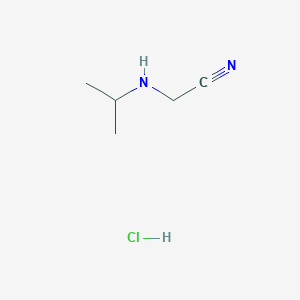
![Ethyl Difluoro[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetate](/img/structure/B1407683.png)
